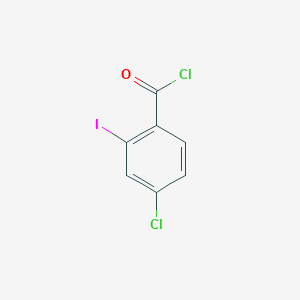

4-Chloro-2-iodobenzoyl chloride

描述

4-Chloro-2-iodobenzoyl chloride (C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative featuring both chlorine and iodine substituents on the aromatic ring. With a molecular weight of 300.90 g/mol, it exists as a liquid under standard conditions and is notable for its reactivity as an acylating agent . This compound is widely utilized in organic synthesis, particularly in the preparation of complex heterocyclic frameworks. For instance, it has been employed in reductive Heck cyclization reactions to synthesize chloro-substituted benzo-fused indolizidine alkaloid mimics, achieving yields of up to 82% . The presence of electron-withdrawing halogens (Cl and I) enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in pharmaceutical and materials chemistry.

属性

IUPAC Name |

4-chloro-2-iodobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGMGECIFCNVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodobenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoyl chloride. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-Chloro-2-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.

Reduction Reactions: The compound can be reduced to form 4-chloro-2-iodobenzyl alcohol under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in these reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoyl chlorides, while reduction reactions produce benzyl alcohol derivatives .

科学研究应用

Medicinal Chemistry Applications

Antibacterial Agents

The compound serves as a precursor in the synthesis of various antibacterial agents. For instance, derivatives of 4-chloro-2-iodobenzoyl chloride have been explored for their potential against resistant bacterial strains. A notable case study involved the synthesis of quinolone derivatives that exhibited significant antibacterial activity against Gram-negative bacteria, leveraging the unique properties of the benzoyl chloride moiety .

Protease Inhibition

Research has demonstrated that compounds derived from this compound can act as inhibitors of serine proteases, which are crucial in various biological processes including bacterial pathogenesis. A study highlighted the effectiveness of these derivatives in inhibiting Chlamydia trachomatis growth by targeting specific proteases involved in its life cycle .

Agrochemical Applications

Pesticide Development

The compound has been utilized in developing novel agrochemicals, particularly pesticides. Its ability to modify biological pathways in pests makes it valuable for creating selective herbicides and insecticides. Research indicates that derivatives synthesized from this compound show promising results in controlling pest populations while minimizing environmental impact .

Material Science Applications

Polymer Chemistry

In material science, this compound is used as a building block for polymer synthesis. It can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical properties. Studies show that polymers containing this compound demonstrate improved resistance to degradation under environmental stressors .

Data Tables and Case Studies

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents | Effective against resistant strains |

| Protease Inhibition | Inhibitors for Chlamydia trachomatis | Significant reduction in bacterial proliferation |

| Agrochemical Development | Development of selective pesticides | Effective control over pest populations |

| Material Science | Building blocks for high-performance polymers | Enhanced thermal stability and mechanical properties |

Case Study: Antibacterial Activity

A specific study focused on synthesizing quinolone derivatives from this compound, demonstrating their effectiveness against multidrug-resistant strains of Escherichia coli. The synthesized compounds showed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents.

作用机制

The mechanism of action of 4-chloro-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 4-chloro-2-iodobenzoyl chloride with structurally related iodobenzoyl chlorides:

Key Observations :

- Substituent Effects: The ortho-iodo and para-chloro groups in this compound create steric hindrance and electronic polarization, differentiating its reactivity from mono-halogenated analogs like 4-iodobenzoyl chloride. The combined electron-withdrawing effects of Cl and I increase the carbonyl's electrophilicity compared to single-halogen derivatives .

- Physical State : Unlike solid analogs (e.g., 4-iodobenzoyl chloride), the liquid state of this compound may facilitate handling in solution-phase reactions .

生物活性

4-Chloro-2-iodobenzoyl chloride (C7H3Cl2IO) is an organochlorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural and physicochemical properties:

- Molecular Formula : C7H3Cl2IO

- Molecular Weight : 281.91 g/mol

- Log P (Partition Coefficient) : 2.07 (iLOGP), indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential interactions with drug metabolism pathways. Furthermore, it also inhibits CYP2C9 but does not affect other CYP enzymes such as CYP2D6 or CYP3A4 .

2. Transporter Interactions

The compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating its ability to cross the BBB, which is crucial for central nervous system (CNS) drug development . However, it is noted that it does not act as a substrate for P-glycoprotein (P-gp), which suggests it may not be actively effluxed from the brain.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various compounds, including chlorinated derivatives like this compound. The findings suggested that compounds with similar structures exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria. While specific data on this compound's MIC (Minimum Inhibitory Concentration) was not detailed, the general trend indicates potential utility in antimicrobial applications .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in target proteins, including enzymes and receptors. This mechanism is common among acyl chlorides, leading to covalent modifications that can inhibit enzyme function or alter receptor signaling pathways.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | CYP1A2 Inhibitor; CYP2C9 Inhibitor |

| Transporter Interaction | BBB permeant; Non-substrate for P-gp |

| Antimicrobial Activity | Potential efficacy against bacterial strains |

| Cytotoxicity | Variable; dependent on structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。